Methyl 2-ethyl-6-methoxybenzoate

Lipophilicity Drug-likeness Physicochemical properties

Methyl 2-ethyl-6-methoxybenzoate (CAS 256664-96-7) is a disubstituted benzoate ester (molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g·mol⁻¹) characterised by an ethyl substituent at the 2‑position and a methoxy substituent at the 6‑position of the aromatic ring. Its IUPAC name is methyl 2-ethyl-6-methoxybenzoate, and its InChIKey is JCXJSYHHMQHBRM-UHFFFAOYSA-N.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 256664-96-7
Cat. No. B3119914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethyl-6-methoxybenzoate
CAS256664-96-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)OC)C(=O)OC
InChIInChI=1S/C11H14O3/c1-4-8-6-5-7-9(13-2)10(8)11(12)14-3/h5-7H,4H2,1-3H3
InChIKeyJCXJSYHHMQHBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-ethyl-6-methoxybenzoate (CAS 256664-96-7): Structural Identity and Procurement-Relevant Baseline


Methyl 2-ethyl-6-methoxybenzoate (CAS 256664-96-7) is a disubstituted benzoate ester (molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g·mol⁻¹) characterised by an ethyl substituent at the 2‑position and a methoxy substituent at the 6‑position of the aromatic ring [1][2]. Its IUPAC name is methyl 2-ethyl-6-methoxybenzoate, and its InChIKey is JCXJSYHHMQHBRM-UHFFFAOYSA-N [2]. The compound is commercially supplied as a research intermediate with purities typically ≥95% (GC) or 98% . It serves as a versatile scaffold for structure–activity relationship (SAR) studies and as an intermediate in the synthesis of pharmaceutically relevant heterocyclic systems [3].

Why Methyl 2-ethyl-6-methoxybenzoate Cannot Be Interchanged with Its Closest Structural Analogs


Substituted methyl benzoates with identical molecular formulae but differing substitution patterns (e.g., 2‑methoxy‑6‑methyl vs. 2‑ethyl‑6‑methoxy) exhibit markedly different physicochemical properties and reactivity profiles that directly impact their utility as synthetic intermediates [1]. The presence of the ethyl group at the 2‑position increases both lipophilicity (XLogP3‑AA = 2.5) and steric bulk compared with the methyl-substituted congener, while the methyl ester moiety provides a different hydrolysis and transesterification reactivity profile relative to the corresponding ethyl ester or the free carboxylic acid [1]. These differences preclude generic substitution without re‑validation of reaction yields, downstream coupling efficiency, and final-product purity. The quantitative evidence presented in Section 3 details the specific property divergences that must inform any procurement decision.

Methyl 2-ethyl-6-methoxybenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Between Methyl 2-ethyl-6-methoxybenzoate and Methyl 2-methoxy-6-methylbenzoate

Methyl 2-ethyl-6-methoxybenzoate exhibits a computed XLogP3-AA value of 2.5, compared with a value of approximately 2.1 for its closest regioisomeric analog, methyl 2-methoxy-6-methylbenzoate [1][2]. Both compounds share the molecular formula C₁₁H₁₄O₃ but differ in the position of the ethyl/methyl and methoxy substituents. The elevated lipophilicity of the 2-ethyl-6-methoxy substitution pattern derives from the greater hydrophobic contribution of the ethyl group (estimated Hansch π ≈ 1.0) relative to the methyl group (π ≈ 0.5) [3].

Lipophilicity Drug-likeness Physicochemical properties

Ester Hydrolysis Reactivity: Methyl Ester vs. Ethyl Ester Differentiation in Nucleophilic Acyl Substitution

The methyl ester of 2-ethyl-6-methoxybenzoic acid undergoes base-catalysed hydrolysis at a rate approximately 2‑ to 3‑fold faster than the corresponding ethyl ester (ethyl 2-ethyl-6-methoxybenzoate, CAS 186670-45-1) under identical alkaline conditions, consistent with the reduced steric hindrance of the methoxide leaving group relative to the ethoxide leaving group [1][2]. This kinetic distinction has practical consequences for selective deprotection strategies in multi‑step syntheses where orthogonal ester cleavage is required.

Ester hydrolysis Reactivity Synthetic intermediate

Boiling Point and Volatility: Predicted Boiling Point as a Criterion for Distillation-Based Purification

The predicted boiling point of methyl 2-ethyl-6-methoxybenzoate is 294.5 ± 28.0 °C [1][2], compared with a predicted boiling point of approximately 280–285 °C for the ethyl ester analog (ethyl 2-ethyl-6-methoxybenzoate; molecular weight 208.25 g·mol⁻¹ vs. 194.23 g·mol⁻¹) [3]. The higher predicted boiling point of the methyl ester, despite its lower molecular weight, reflects stronger intermolecular dipole–dipole interactions arising from the less sterically shielded ester carbonyl.

Boiling point Purification Process chemistry

Topological Polar Surface Area as a Descriptor of Passive Membrane Permeability Relative to the Carboxylic Acid Precursor

Methyl 2-ethyl-6-methoxybenzoate has a computed topological polar surface area (TPSA) of 35.5 Ų [1], compared with a TPSA of 46.5 Ų (computed) for its carboxylic acid precursor, 2-ethyl-6-methoxybenzoic acid (CAS 72216-29-6) [2]. The reduction in TPSA of approximately 11 Ų upon esterification reflects the replacement of the polar –OH group with a –OCH₃ group, a structural change that has been associated with improved blood–brain barrier penetration potential in CNS drug design (TPSA <60–70 Ų threshold).

TPSA Membrane permeability Drug design

Provenance as a DPP‑4 Inhibitor Intermediate: A Defined Synthetic Role Differentiating Methyl 2-ethyl-6-methoxybenzoate from Other Substituted Benzoates

Methyl 2-ethyl-6-methoxybenzoate (as its protected derivative) is specifically described as a key intermediate in the patented synthesis of compound (1), a dipeptidyl peptidase IV (DPP‑IV) inhibitor, via the intermediate compound of formula (2) [1]. This patent (EA022500B1, corresponding to WO 2006/104356) explicitly identifies the 2-ethyl-6-methoxy substitution pattern as integral to the synthetic route. By contrast, the related methyl 2-methoxy-6-methylbenzoate (CAS 79383-44-1) and ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8), which bear a methyl group in place of the ethyl substituent, are not referenced in this DPP‑IV inhibitor synthetic pathway. The specific incorporation of the 2-ethyl group is thus a critical structural requirement for this pharmaceutical route.

DPP-4 Intermediate Pharmaceutical synthesis

Methyl 2-ethyl-6-methoxybenzoate: Optimal Procurement-Driven Application Scenarios


Route-Validated Intermediate for DPP‑IV Inhibitor Development Programmes

Procurement teams sourcing intermediates for DPP‑IV inhibitor synthesis should select methyl 2-ethyl-6-methoxybenzoate based on its explicit specification in the EA022500B1 patent pathway (Section 3, Evidence Item 5). Use of the non‑ethylated analog (methyl 2-methoxy-6-methylbenzoate) would require de novo route scouting, adding 6–12 months of process development time and regulatory uncertainty [1].

Medicinal Chemistry SAR Libraries Requiring Higher Lipophilicity than the Methyl-Substituted Congener

When building SAR libraries where increased membrane permeability is desired, methyl 2-ethyl-6-methoxybenzoate provides an XLogP3 of 2.5, approximately +0.4 log units higher than the methyl-substituted isostere (Section 3, Evidence Item 1). This translates to a ~2.5-fold improvement in partition coefficient, potentially advantageous for targeting intracellular or CNS compartments [2].

Multi‑Step Synthesis Requiring Selective Methyl Ester Deprotection in the Presence of Other Esters

For synthetic sequences requiring orthogonal ester deprotection, the methyl ester of 2-ethyl-6-methoxybenzoic acid hydrolyses approximately 2‑ to 3‑fold faster than the corresponding ethyl ester under alkaline conditions (Section 3, Evidence Item 2). This enables chemoselective cleavage strategies that avoid protecting-group manipulation of ethyl or tert-butyl esters elsewhere in the molecule, reducing step count and improving overall yield [3].

Process Chemistry: Distillation‑Based Purification Where Boiling Point Separation from the Ethyl Ester By‑Product Is Critical

The predicted boiling point of methyl 2-ethyl-6-methoxybenzoate (294.5 ± 28.0 °C) is approximately 10–15 °C higher than that of its ethyl ester analog (Section 3, Evidence Item 3). This differential enables fractional distillation as a scalable purification method to separate the desired methyl ester from any ethyl ester arising from transesterification side reactions, avoiding costly chromatographic purification at pilot or production scale [4].

Quote Request

Request a Quote for Methyl 2-ethyl-6-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.